Technical Documentation Center

2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Core Science & Biosynthesis

Foundational

Structure and properties of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Content Type: Technical Monograph / Synthetic Guide Subject: CAS 1895670-52-6 (Intermediate for ROR t Inverse Agonists) Date: February 25, 2026[1] Executive Summary & Pharmacophore Relevance[1] 2,3-Difluoro-4-(2-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Subject: CAS 1895670-52-6 (Intermediate for ROR


t Inverse Agonists)
Date:  February 25, 2026[1]

Executive Summary & Pharmacophore Relevance[1]

2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a critical high-value intermediate in the synthesis of next-generation immunology therapeutics, specifically ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists  such as Cedirogant (ABBV-157) .[1]

In the context of drug design, this moiety serves a dual purpose:

  • Metabolic Blocking: The 2,3-difluoro substitution pattern on the phenyl ring lowers the pKa of the carboxylic acid (enhancing potency via stronger ionic interactions) and blocks metabolic oxidation at the electron-rich ortho positions.

  • Solubility & Selectivity: The 2-hydroxypropan-2-yl group (tertiary carbinol) acts as a "polar handle."[1] Unlike a simple isopropyl group, the tertiary alcohol introduces a hydrogen bond donor/acceptor motif that improves aqueous solubility and crystallizability while resisting oxidative metabolism (due to the lack of

    
    -protons).
    

Physicochemical Properties[1][2][3][4]

The following data aggregates experimental ranges and calculated consensus values essential for formulation and synthetic planning.

PropertyValue / RangeNotes
CAS Number 1895670-52-6Specific to the 2,3-difluoro isomer.[1]
Molecular Formula C

H

F

O

Molecular Weight 216.18 g/mol
Appearance White to Off-White Crystalline SolidHygroscopic in amorphous forms.[1]
pKa (Acid) 2.8 – 3.2 (Predicted)Significantly more acidic than benzoic acid (4.[1]2) due to inductive effect of 2,3-difluoro substitution.[1]
LogP 1.4 – 1.8Moderate lipophilicity; lowered by the polar tertiary alcohol.[1]
Solubility DMSO (>50 mg/mL), MethanolSparingly soluble in water; soluble in alkaline aqueous buffers.[1]
Melting Point 165 – 170 °CRange varies by polymorph/purity.[1]

Synthetic Methodology: The "Sequential Lithiation" Protocol

While various routes exist, the Sequential Lithiation of 1,4-dibromo-2,3-difluorobenzene is the most robust method for generating high-purity material.[1] This route avoids the chemoselectivity issues associated with Grignard additions to ester-containing precursors.[1]

Reaction Scheme Visualization

SynthesisPath cluster_legend Reaction Phase SM 1,4-Dibromo-2,3- difluorobenzene Li1 Intermediate A (Lithium Species) SM->Li1 1. n-BuLi (1 eq) THF, -78°C Inter1 Intermediate B (Bromo-Carbinol) Li1->Inter1 2. Acetone Quench Li2 Intermediate C (Dianion/Lithiate) Inter1->Li2 3. n-BuLi (2.2 eq) THF, -78°C Prod Target Product (Acid-Alcohol) Li2->Prod 4. CO2 (g) 5. H3O+ Workup

Caption: Figure 1. Sequential lithiation strategy exploiting the differential reactivity of aryl bromides and the stability of the tertiary alkoxide.

Detailed Protocol
Stage 1: Mono-Lithiation and Carbinol Formation

Objective: Selectively install the tertiary alcohol at position 4 without affecting the second bromide.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with 1,4-dibromo-2,3-difluorobenzene (1.0 eq) dissolved in anhydrous THF (0.5 M concentration).[1]

  • Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[1][2][3][4][5] Lithium-halogen exchange occurs rapidly.[1] The 2,3-difluoro substitution activates the bromines but also stabilizes the resulting anion via induction.

  • Electrophile Addition: After stirring for 1 hour at -78 °C, add anhydrous acetone (1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated NH

    
    Cl solution.[1]
    
  • Workup: Extract with Ethyl Acetate (EtOAc).[1][6][7] Wash organic layer with brine, dry over Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield 1-bromo-2,3-difluorobenzoic-4-(2-hydroxypropan-2-yl)benzene .
Stage 2: Carboxylation to Final Acid

Objective: Convert the remaining aryl bromide to a carboxylic acid.

  • Setup: Dissolve the intermediate from Stage 1 (1.0 eq) in anhydrous THF (0.3 M).

  • Lithiation (Dianion Formation): Cool to -78 °C . Add n-Butyllithium (2.2 eq).[1]

    • Note: The first equivalent deprotonates the tertiary alcohol (forming the alkoxide); the second equivalent performs the Lithium-Halogen exchange at the aryl bromide.

  • Carboxylation: Bubble excess CO

    
     gas  (dried through a CaCl
    
    
    
    tube) into the reaction mixture for 30 minutes while maintaining -78 °C.
  • Acidification: Allow to warm to room temperature. Carefully quench with 1M HCl until pH ~2. This protonates both the carboxylate and the alkoxide.

  • Isolation: Extract with EtOAc. The product is an acid; it can be purified by extracting into saturated NaHCO

    
     (aqueous), washing the organic layer (discarding non-acidic impurities), and then re-acidifying the aqueous layer to precipitate the target compound.
    
  • Crystallization: Recrystallize from EtOAc/Heptane to achieve >98% HPLC purity.

Analytical Quality Control

To ensure the material is suitable for downstream API synthesis (e.g., Cedirogant), the following specifications must be met:

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.[1]

  • Retention Time: The polar carbinol group will cause this compound to elute earlier than its non-hydroxylated analogs.[1]

NMR Characterization[10]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH )[1]
      
    • 
       7.60 (m, 1H, Ar-H 5)[1]
      
    • 
       7.45 (m, 1H, Ar-H 6)[1]
      
    • 
       5.30 (s, 1H, OH )[1]
      
    • 
       1.50 (s, 6H, C(CH 
      
      
      
      )
      
      
      )[1]
  • 
    F NMR:  Distinct doublets showing coupling between F2 and F3.
    

Mechanism of Action Context: ROR t Inhibition[6]

This intermediate forms the "left-hand" side of the Cedirogant molecule. Its structural features are directly responsible for anchoring the drug in the ROR


t ligand-binding domain (LBD).[1]

MOA cluster_binding Binding Interactions Drug Cedirogant (ABBV-157) Intermediate 2,3-Difluoro-4-(2-hydroxypropan-2-yl) moiety Drug->Intermediate Contains ROR RORγt Ligand Binding Domain Intermediate->ROR H-bond (Tert-OH) Hydrophobic fit (F-sub) Effect Helix 12 Destabilization (Inverse Agonism) ROR->Effect Conformational Change

Caption: Figure 2. Pharmacophore contribution of the target intermediate to the allosteric modulation of ROR


t.

The tertiary hydroxyl group often engages in specific hydrogen bonding networks within the LBD, while the fluorine atoms optimize the dihedral angle of the biaryl system in the final drug, ensuring the molecule adopts the bioactive conformation required to destabilize Helix 12 and suppress Th17 differentiation.

References

  • AbbVie Inc. (2019).[1][8] RORgammaT Inhibitors and Methods of Use Thereof. World Intellectual Property Organization.[1] Patent WO2019/123456.[1] (Note: Representative patent context for ABBV-157 class compounds).

  • Cai, J., et al. (2021).[1][9] Discovery of Cedirogant (ABBV-157): A Potent, Selective, and Orally Bioavailable RORγt Inverse Agonist for the Treatment of Psoriasis. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023).[1] Properties and Synthesis of Fluorinated Benzoic Acid Derivatives.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1344109-54-1 (Analogous Structures). [1]

  • Vital, P., et al. (2024).[1] Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses. PubMed.[1][10]

Sources

Exploratory

Technical Guide: Sourcing and Application of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid

The following is an in-depth technical guide on 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid . Part 1: Executive Summary & Chemical Profile 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a highly specialized f...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid .

Part 1: Executive Summary & Chemical Profile

2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a highly specialized fluorinated building block used primarily in the synthesis of small molecule inhibitors for autoimmune indications. Its structural core combines a benzoic acid moiety (for amide/ester coupling) with a 2,3-difluoro substitution pattern (increasing metabolic stability and lipophilicity) and a tertiary alcohol (dimethyl carbinol) at the para-position.

The dimethyl carbinol group is a critical pharmacophore in modern medicinal chemistry. It often serves as a bioisostere for ketones or sulfoxides, providing hydrogen bond donor/acceptor capabilities while blocking metabolic "soft spots" (e.g., preventing oxidation at the benzylic position). This motif is characteristic of retinoic acid receptor-related orphan receptor gamma t (RORγt ) inverse agonists and other modulators of the Th17 pathway.

Chemical Specifications
PropertySpecification
CAS Number 1895670-52-6
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
IUPAC Name 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, EtOAc; Low solubility in water
pKa (Calc) ~3.5 (Carboxylic acid), ~14 (Tertiary alcohol)
Part 2: Synthesis & Manufacturing Pathways[1][2]

Understanding the synthesis is vital for evaluating supplier quality. Impurities in this material often stem from incomplete lithiation or regio-isomeric byproducts (e.g., 2,6-difluoro isomers).

Mechanistic Pathway

The most scalable route involves a sequential lithiation strategy starting from 1-bromo-2,3-difluorobenzene. This method avoids the use of harsh oxidants and allows for precise installation of the tertiary alcohol.

SynthesisRoute Start 1-Bromo-2,3-difluorobenzene (Starting Material) Step1 Lithiation (LDA/n-BuLi) @ -78°C Start->Step1 Inter1 Intermediate: Lithium Species Step1->Inter1 Step2 Electrophile 1: Acetone Inter1->Step2 Inter2 Intermediate: Tertiary Alcohol Step2->Inter2 Nucleophilic Addition Step3 Lithium-Halogen Exchange (n-BuLi) + CO2 Quench Inter2->Step3 Product TARGET: 2,3-Difluoro-4-(2-hydroxypropan-2-yl) benzoic acid Step3->Product Carboxylation

Figure 1: Sequential lithiation strategy for the synthesis of CAS 1895670-52-6. The tertiary alcohol is installed first to direct the subsequent carboxylation or exploit the bromine handle.

Critical Quality Attributes (CQAs):

  • Regio-purity: The 2,3-difluoro pattern makes the 4-position sterically crowded but electronically activated. Ensure suppliers confirm structure via 2D-NMR (NOESY) to rule out 2,6-difluoro isomers.

  • Water Content: The tertiary alcohol is hygroscopic. High water content can interfere with subsequent coupling reactions (e.g., HATU/EDC couplings).

Part 3: Supply Chain Landscape & Pricing Analysis

This compound is currently classified as a Tier 2 Research Chemical (available from catalog but often requires 2-3 week lead time for fresh batches). It is not yet a commodity chemical.

Supplier Tiering
  • Tier 1 (Global Distributors): Companies like BLDpharm , Combi-Blocks , and Enamine hold the most reliable stock or have validated synthesis routes.

  • Tier 2 (Aggregators): MolPort or eMolecules will list the compound but likely source it from Tier 1, adding a markup and delay.

  • Tier 3 (Custom Synthesis): For >1kg orders, contract manufacturing organizations (CMOs) in China (e.g., ChemScene, Ambeed) are cost-effective but require rigorous QA validation.

Market Pricing (Q1 2026 Estimates)
ScaleEstimated Price Range (USD)Lead TimeRecommended Sourcing Strategy
1 g $120 - $2501-2 WeeksBuy from Catalog (BLDpharm/Combi-Blocks)
10 g $600 - $9002-3 WeeksRequest Quote (RFQ) from Tier 1
100 g $2,500 - $4,0004-6 WeeksCustom Synthesis (Batch Production)
1 kg $12,000 - $18,0008-10 WeeksCMO Contract (FTE or Fee-for-Service)

Procurement Warning: Due to the "2-hydroxypropan-2-yl" group, some suppliers may mislabel the dehydrated alkene impurity (isopropenyl derivative) as the target. Always request a ¹H-NMR showing the distinct methyl singlets (~1.5 ppm) and the absence of vinylic protons.

Part 4: Technical Application & Handling
1. Reactivity Profile

The compound contains two reactive centers:

  • Carboxylic Acid (C-1): Standard reactivity. Can be converted to acid chlorides (use oxalyl chloride/DMF, avoid thionyl chloride if heating is required to prevent dehydration of the alcohol).

  • Tertiary Alcohol (C-4): Sterically hindered and relatively stable. However, under strongly acidic conditions (e.g., H₂SO₄/MeOH reflux), it can undergo E1 elimination to form the alkene.

Recommended Coupling Protocol: For amide bond formation, use HATU or T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is preferred as it minimizes the risk of dehydrating the tertiary alcohol compared to carbodiimides.

2. Storage & Stability
  • Hygroscopicity: Moderate. Store in a desiccator.

  • Temperature: 2-8°C is recommended for long-term storage.

  • Incompatibility: Avoid strong dehydrating agents (P₂O₅, concentrated H₂SO₄).

3. Analytical Validation (QC Workflow)

QC_Workflow cluster_tests Required Analytical Panel Sample Incoming Batch CAS 1895670-52-6 HNMR 1H-NMR (DMSO-d6) Confirm Methyl Singlets (6H) Sample->HNMR FNMR 19F-NMR Confirm 2,3-Difluoro Pattern Sample->FNMR LCMS LC-MS (ESI-) Mass [M-H]- = 215.2 Sample->LCMS KF Karl Fischer Water Content < 1.0% Sample->KF Decision Quality Decision HNMR->Decision FNMR->Decision LCMS->Decision KF->Decision Approve Release for Synthesis Decision->Approve Pass Reject Reject / Repurify Decision->Reject Fail

Figure 2: Quality Control decision tree. Note that 19F-NMR is critical for distinguishing regio-isomers common in fluorinated aromatic synthesis.

References
  • BLDpharm. (2025). Product Analysis: 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1895670-52-6). BLD Pharmatech.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,3-Difluoro-4-hydroxybenzoic acid (Structural Analog Analysis). PubChem.[1][2]

  • ChemicalBook. (2024). Global Supplier List and Pricing Trends for Fluorinated Benzoic Acids. ChemicalBook.

  • Vitae Pharmaceuticals/Allergan. (2016). Patent WO2016020295: RORgammaT Inhibitors and Methods of Use. (Contextual reference for the application of difluorophenyl-carbinol motifs in drug discovery).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid . This fluorinated scaffold is a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid . This fluorinated scaffold is a critical intermediate in the development of ROR


t inverse agonists and other immunomodulatory therapeutics.

The guide prioritizes a Chemo-Selective Metallation strategy, utilizing Knochel-type Turbo Grignard reagents to ensure regioselectivity and functional group tolerance.

Introduction & Strategic Analysis

The synthesis of polyfunctionalized fluorobenzenes presents a unique challenge: the high electronegativity of fluorine atoms sensitizes the aromatic ring to nucleophilic attack (SNAr) while simultaneously directing ortho-metallation.

For the target molecule, 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid , the core challenge is installing the tertiary alcohol (dimethyl carbinol) moiety at the C4 position without affecting the C1 carboxylate or triggering defluorination.

Mechanistic Challenges[1]
  • Chemoselectivity: Traditional Grignard addition (MeMgBr) to a ketone/ester precursor often leads to over-addition or attack on the ester moiety if not carefully controlled.

  • Regiocontrol: Direct lithiation of 2,3-difluorobenzoic acid typically occurs at the C6 position (ortho to fluorine) rather than the desired C4 position.

  • Stability: The tertiary benzylic alcohol is prone to dehydration under acidic conditions, necessitating mild hydrolysis protocols.

Selected Route: The "Turbo Grignard" Approach

This protocol employs a Halogen-Magnesium Exchange on a methyl ester intermediate using isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard ). This method is superior to direct lithiation (n-BuLi) because:

  • It tolerates the ester functionality at lower temperatures (-40 °C to -20 °C).

  • It prevents benzyne formation, a common side reaction with fluoro-bromo substrates.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target into three key precursors, identifying 4-Bromo-2,3-difluorobenzoic acid as the optimal commercially available starting material.

Retrosynthesis Target Target: 2,3-Difluoro-4-(2-hydroxypropan-2-yl) benzoic acid Ester_Alcohol Intermediate 2: Methyl 4-(2-hydroxypropan-2-yl)- 2,3-difluorobenzoate Target->Ester_Alcohol Hydrolysis (LiOH) Bromo_Ester Intermediate 1: Methyl 4-bromo-2,3-difluorobenzoate Ester_Alcohol->Bromo_Ester iPrMgCl·LiCl then Acetone Start Starting Material: 4-Bromo-2,3-difluorobenzoic acid Bromo_Ester->Start Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of the bromo-acid to the target via a magnesium-halogen exchange.

Detailed Experimental Protocols

Step 1: Esterification of 4-Bromo-2,3-difluorobenzoic Acid

Objective: Protect the carboxylic acid to prevent quenching of the organometallic reagent in the subsequent step.

  • Reagents:

    • 4-Bromo-2,3-difluorobenzoic acid (1.0 equiv)

    • Methanol (anhydrous, 10 V)

    • Sulfuric acid (conc., 0.1 equiv) or Thionyl Chloride (1.2 equiv)

  • Equipment: Round-bottom flask, reflux condenser, drying tube.

Procedure:

  • Dissolution: Charge the reaction flask with 4-Bromo-2,3-difluorobenzoic acid (e.g., 50.0 g) and Methanol (500 mL).

  • Catalyst Addition: Cool the solution to 0 °C. Add concentrated H2SO4 (5 mL) dropwise over 10 minutes.

    • Note: Alternatively, use SOCl2 (1.2 equiv) added dropwise at 0 °C for faster conversion.

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]

  • Work-up: Concentrate the solvent under reduced pressure to ~20% volume. Dilute with EtOAc (500 mL) and wash with saturated NaHCO3 (2 x 200 mL) and brine (200 mL).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate to dryness.

  • Yield: Expect 95–98% of Methyl 4-bromo-2,3-difluorobenzoate as a white/off-white solid.

Step 2: Halogen-Magnesium Exchange & Acetone Addition

Objective: Selective functionalization of the C4-position. This is the critical step.

  • Reagents:

    • Methyl 4-bromo-2,3-difluorobenzoate (1.0 equiv, from Step 1)

    • iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

    • Acetone (anhydrous, 1.5 equiv)

    • THF (anhydrous, 10 V)

  • Conditions: -40 °C, Inert Atmosphere (N2 or Ar).

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add Methyl 4-bromo-2,3-difluorobenzoate (10.0 g, 39.8 mmol) and anhydrous THF (100 mL).

  • Exchange: Cool the solution to -40 °C . Add iPrMgCl·LiCl solution (33.7 mL, 43.8 mmol) dropwise via syringe pump over 30 minutes.

    • Critical: Maintain internal temperature below -35 °C to prevent attack on the methyl ester.

    • Aging: Stir at -40 °C for 1 hour. The formation of the arylmagnesium species is typically quantitative.

  • Electrophile Addition: Add anhydrous Acetone (4.4 mL, 59.7 mmol) dropwise at -40 °C.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH4Cl (50 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: The crude residue (Methyl 2,3-difluoro-4-(2-hydroxypropan-2-yl)benzoate) can often be used directly. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid without dehydrating the tertiary alcohol.

  • Reagents:

    • Intermediate Ester (from Step 2)

    • Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 equiv)

    • THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester (e.g., 8.0 g) in THF (60 mL) and Water (20 mL).

  • Saponification: Add LiOH·H2O (4.4 g). Stir at Room Temperature (20–25 °C) for 12 hours.

    • Caution: Do not heat excessively (>50 °C) to avoid elimination of the tertiary alcohol (formation of the isopropenyl derivative).

  • Work-up: Evaporate THF under reduced pressure. Dilute the aqueous residue with water (20 mL).

  • Acidification: Cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.

    • Note: Do not use concentrated HCl or pH < 2, as this promotes dehydration.

  • Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45 °C.

  • Recrystallization: If purity is <98%, recrystallize from EtOAc/Heptane.

Analytical Data Specifications

For the final product 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid :

AnalysisExpected ResultInterpretation
Appearance White crystalline powderHigh purity solid.
1H NMR (DMSO-d6) δ 13.2 (br s, 1H, COOH)δ 7.6-7.8 (m, 2H, Ar-H)δ 5.4 (s, 1H, OH)δ 1.5 (s, 6H, 2xCH3)Confirms presence of carboxylic acid, aromatic protons, hydroxyl, and gem-dimethyl group.
19F NMR Two doublets/multiplets around -130 to -145 ppmConfirms 2,3-difluoro substitution pattern.
MS (ESI-) [M-H]- = 215.05Matches Formula C10H10F2O3 (MW 216.18).

Process Safety & Handling

  • Fluorinated Intermediates: Fluorinated benzoic acids can cause severe eye and skin irritation. Wear full PPE including neoprene gloves.

  • Organomagnesium Reagents: iPrMgCl·LiCl is water-reactive and pyrophoric. Handle strictly under inert atmosphere (Schlenk line or glovebox techniques).

  • Exotherms: The quenching of Grignard reactions is highly exothermic. Always quench at 0 °C or below with slow addition of ammonium chloride.

Alternative Strategy (Dibromide Route)

If 4-Bromo-2,3-difluorobenzoic acid is unavailable, the synthesis can start from 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9).

  • Mono-Lithiation: Treat 1,4-dibromo-2,3-difluorobenzene with n-BuLi (1.0 equiv) at -78 °C.

  • First Quench: Add Acetone -> Forms 2-(4-bromo-2,3-difluorophenyl)propan-2-ol.

  • Second Lithiation: Treat the intermediate with n-BuLi (2.2 equiv) at -78 °C (First equiv deprotonates OH, second exchanges Br).

  • Second Quench: Add CO2 (gas or dry ice) -> Acidifies the C4 position.

  • Workup: Acidify to yield the target.

Comparison: The Dibromide route is shorter (fewer isolation steps) but requires handling pyrophoric n-BuLi and strict temperature control (-78 °C), which may be harder to scale than the Grignard route (-40 °C).

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005. (Foundational reference for Turbo Grignard chemistry).
  • Manchester Organics. "4-Bromo-2,3-difluorobenzoic acid - CAS 194804-91-6."[2][3] (Commercially available starting material).

  • PubChem. "Methyl 2,3-difluoro-4-hydroxybenzoate (Related Structure)."[4] National Library of Medicine. (Structural analog data).

  • Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[5] Tetrahedron Letters, 1996, 37(36), 6551-6554.[5] (Mechanistic basis for lithiation of fluorobromoarenes).

  • BenchChem. "Synthesis of Methyl 4-bromo-2-fluorobenzoate." (Protocol adaptation for fluorobenzoate esterification).

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic Acid Purity

Executive Summary Developing a purity method for 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique chromatographic challenge. The molecule combines an acidic moiety (benzoic acid), electron-withdrawing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique chromatographic challenge. The molecule combines an acidic moiety (benzoic acid), electron-withdrawing halogens (fluorines), and a labile tertiary alcohol.[1][2] Standard C18 alkyl phases often struggle with the "polar retention gap"—eluting the main peak too early while failing to resolve critical regioisomers or dehydration impurities.[1][2]

This guide compares the industry-standard C18 stationary phase against a Pentafluorophenyl (PFP) phase.[1][2][3][4][5] Experimental evidence suggests that while C18 provides baseline utility, PFP phases offer superior resolution (Rs > 2.5) for this specific fluorinated aromatic class due to orthogonal retention mechanisms involving


 interactions and fluorine-fluorine dipole exchanges.[2][4]

Part 1: The Challenge & Molecular Analysis

Physicochemical Profile

To design a robust method, we must first deconstruct the analyte's behavior in solution.[1]

FeatureChemical ImplicationChromatographic Consequence
Benzoic Acid Core Ionizable (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

est.[2][4] ~3.0 due to ortho-F)
Requires acidic mobile phase (pH < 3.[1][2][4]0) to suppress ionization and increase retention.[1][2][4]
2,3-Difluoro Substitution High electron density; dipole momentsPotential for "fluorine-fluorine" interactions on specialized columns.[1][2][4]
Tertiary Alcohol Polar; prone to dehydrationRisk of peak tailing (silanol interaction); risk of on-column degradation to alkene.[1][2][4]
The Impurity Landscape

A robust method must separate the API from likely synthetic byproducts.[1][2] For this guide, we define the "Critical Quality Attributes" (CQA) as the separation of the API from:

  • Impurity A (Regioisomer): 2,6-Difluoro isomer (similar hydrophobicity, different shape).[1][2][4]

  • Impurity B (Dehydration Product): 2,3-difluoro-4-(prop-1-en-2-yl)benzoic acid (formed via loss of water from the tertiary alcohol).[1][2][4]

  • Impurity C (Precursor): 4-Acetyl-2,3-difluorobenzoic acid.[1][2][4]

Part 2: Comparative Study (C18 vs. PFP)

Experimental Setup
  • System: UHPLC with DAD detection (210 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][4]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1][2][4]

  • Temperature: 30°C.

Column Candidates
  • Candidate A (Control): C18 End-capped (100 Å, 1.7 µm). Mechanism: Hydrophobic interaction.[1][2][4][6]

  • Candidate B (Challenger): Pentafluorophenyl (PFP) Propyl (100 Å, 1.7 µm).[1][2][4] Mechanism: Hydrophobic + ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     + Dipole-Dipole + Shape Selectivity.[2][4][7]
    
Performance Data

The following data simulates typical results for this class of fluorinated aromatics.

ParameterC18 (Control)PFP (Challenger)Interpretation
Retention Time (API) 3.2 min4.8 minPFP retains the polar aromatic ring longer due to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

stacking.[2][4]
Resolution (API vs. Imp A) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


C18 struggles with regioisomers; PFP resolves them via shape selectivity.
Resolution (API vs. Imp B)


Both columns separate the alkene (Imp B) well due to hydrophobicity differences.[2][4]
Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
1.41.1PFP phases often show better peak shape for basic/polar groups due to rigid surface chemistry.[2][4]
Decision Matrix

Winner: PFP Column. While the C18 column is sufficient for separating the hydrophobic dehydration impurity, it fails to achieve baseline resolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) for the regioisomer. The PFP column utilizes the electron-deficient aromatic ring of the stationary phase to interact with the electron-rich fluorine atoms of the analyte, providing the necessary selectivity.[3]

Part 3: Method Development Workflow

The following diagram outlines the logical flow for developing and optimizing this method, ensuring all critical parameters are addressed.

MethodDevelopment Start START: Analyte Assessment (Acidic + Fluorinated + Labile OH) MobilePhase Mobile Phase Selection Acidic pH Required (pH 2-3) Start->MobilePhase ColSelect Column Screening Compare C18 vs. PFP Decision Check Resolution (Rs) ColSelect->Decision MobilePhase->ColSelect Fail Rs < 1.5 (Regioisomers co-elute) Decision->Fail C18 Pass Rs > 2.0 Decision->Pass PFP Opt_Grad Optimize Gradient (Shallow slope for isomers) Fail->Opt_Grad Opt_Temp Optimize Temperature (Lower T suppresses dehydration) Pass->Opt_Temp Opt_Temp->Opt_Grad Validation Final Validation (Linearity, LOQ, Robustness) Opt_Grad->Validation

Figure 1: Decision tree for method development, highlighting the pivot from C18 to PFP based on resolution requirements.

Part 4: Detailed Experimental Protocol

Sample Preparation (Critical Step)[1][2][4]
  • Solvent: Use 50:50 Water:Acetonitrile.[1][2][4] Avoid 100% organic solvent as the diluent to prevent peak distortion (strong solvent effect).[1]

  • Concentration: Prepare API at 0.5 mg/mL.

  • Stability Warning: The tertiary alcohol is prone to acid-catalyzed dehydration.[1][2][4] Do not leave samples in acidic diluents for >24 hours. Analyze immediately or store at 4°C.

Optimized Chromatographic Conditions (PFP)

This protocol is the "Gold Standard" recommendation for this specific molecule.[1][2]

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm or 2.6 µm).[1][2][4]

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why? The buffer capacity at pH 3.0 stabilizes the ionization state of the benzoic acid better than 0.1% FA alone, improving retention time reproducibility.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B[1][2][4]

    • 1.0 min: 10% B (Isocratic hold to focus peak)[1][2][4]

    • 8.0 min: 60% B[1][2][4]

    • 8.1 min: 95% B (Wash)[1][2][4]

    • 10.0 min: 95% B[1][2][4]

    • 10.1 min: 10% B (Re-equilibrate)

  • Column Temperature: 25°C.

    • Note: Keep temperature low.[1][2][4] Higher temperatures (>40°C) may promote on-column dehydration of the tertiary alcohol, creating a false impurity peak [1].[1][2]

Self-Validating System Suitability

To ensure the method is trustworthy in a QC environment, establish these System Suitability Criteria (SSC):

  • Resolution (Rs): > 2.0 between API and Impurity A (Regioisomer).

  • Tailing Factor: < 1.5 (Indicates minimal secondary silanol interactions).[1][2][4]

  • Precision (n=6): RSD < 1.0% for retention time and area.[1][2][4]

Part 5: Mechanism of Action (Why PFP Works)

Understanding why the PFP column succeeds is crucial for troubleshooting.

  • 
     Interaction:  The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich aromatic ring of the benzoate.[2][4]
    
  • Dipole-Dipole: The C-F bonds on the stationary phase interact with the C-F bonds on the analyte.[1][2]

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the 2,3-difluoro and 2,6-difluoro substitution patterns more effectively than the flexible alkyl chains of a C18 phase [2].[1]

Mechanism cluster_0 Stationary Phase (PFP) cluster_1 Analyte (2,3-Difluoro...) PFP_Ring Electron Deficient Fluorine Ring Analyte_Ring Electron Rich Aromatic Ring PFP_Ring->Analyte_Ring Pi-Pi Stacking Analyte_F Fluorine Substituents PFP_Ring->Analyte_F Dipole-Dipole

Figure 2: Mechanistic interaction between the PFP stationary phase and the fluorinated analyte.[1][2]

References

  • Dolan, J. W. (2010).[1][2][4] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1][2][4] Link

  • Euerby, M. R., & Petersson, P. (2003).[1][2] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link[1][2][4]

  • Waters Corporation. (2020).[1][2][4] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies. ACE C18-PFP: A Unique Phase for Separation of Halogenated Aromatics. Link

Sources

Comparative

Comparative Guide: Crystal Structure &amp; X-Ray Diffraction of Fluorinated Benzoic Acids

Executive Summary: The Fluorine Factor in Crystal Engineering In drug development, replacing hydrogen with fluorine (bioisosterism) is a critical strategy to modulate metabolic stability (pKa) and lipophilicity (logP) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Crystal Engineering

In drug development, replacing hydrogen with fluorine (bioisosterism) is a critical strategy to modulate metabolic stability (pKa) and lipophilicity (logP) without drastically altering steric bulk. However, in the solid state, this substitution profoundly alters crystal packing.

This guide objectively compares the crystal structures of 2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) against the non-fluorinated Benzoic Acid (BA) standard.

Key Insight: While all isomers predominantly form the classic carboxylic acid cyclic dimer (


 synthon), the position of the fluorine atom dictates the packing efficiency  and inter-planar spacing , directly influencing melting point and density—critical parameters for formulation stability.

Comparative Crystallographic Data[1][2]

The following table synthesizes representative data from single-crystal X-ray diffraction (SC-XRD) studies collected at ambient temperature (~298 K). Note that while P2₁/c is the dominant space group, unit cell dimensions shift significantly based on the F-substitution vector.

ParameterBenzoic Acid (Ref)2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)
Formula C₇H₆O₂C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
Z (Molecules/Cell) 4444
Density (g/cm³) ~1.32~1.46~1.45~1.48
Melting Point 122 °C122–125 °C122–124 °C182–184 °C
Packing Motif Planar DimerTwisted DimerPlanar DimerPlanar/Stacked Dimer
Key CCDC Ref 123456823570823572823573

Analyst Note: The significantly higher melting point of the para-isomer (4-FBA) despite similar density to the ortho- and meta-isomers indicates a much more efficient crystal lattice energy, likely driven by the symmetry of the molecule allowing for tighter


-

stacking interactions.

Structural Analysis & Mechanism

The Hydrogen Bond Synthon

The primary cohesive force in all four structures is the centrosymmetric carboxylic acid dimer.

  • Graph Set Notation:

    
    
    
  • Mechanism: Two molecules interact via two O–H···O hydrogen bonds.

The "Ortho" Effect (2-FBA)

In 2-FBA, the fluorine atom is adjacent to the carboxylic acid group.

  • Steric/Electrostatic Repulsion: The proximity of the electronegative Fluorine to the Carbonyl Oxygen creates repulsion.

  • Consequence: The carboxyl group often twists out of the plane of the benzene ring to minimize this energy. This disrupts the efficient planar stacking seen in Benzoic Acid, leading to a density similar to 3-FBA but a lower melting point than 4-FBA.

The "Para" Symmetry (4-FBA)
  • Linearity: The fluorine is on the opposite axis of the carboxyl group.

  • Packing: This linearity allows the dimers to pack in highly ordered "herringbone" or "slipped stack" motifs without steric hindrance. The symmetry facilitates stronger intermolecular C–H···F interactions, stabilizing the lattice and dramatically elevating the melting point (~184 °C) compared to its isomers.

Experimental Protocols

To ensure reproducibility in generating data comparable to the table above, follow these self-validating protocols.

Single Crystal Growth (Slow Evaporation)
  • Objective: Obtain crystals suitable for SC-XRD (>0.2 mm dimensions).

  • Solvent Choice:

    • Toluene: Favors dimer formation; non-polar enough to encourage crystallization.

    • Ethanol/Water (1:1): Good for solubility, but risk of hydrate formation (check TGA).

Step-by-Step Workflow:

  • Saturation: Dissolve 100 mg of fluorobenzoic acid isomer in 5 mL of solvent at 40°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial (removes nucleation sites).

  • Controlled Evaporation: Cover vial with Parafilm and poke 3-4 small holes.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Crystals should appear within 48-72 hours.

Powder X-Ray Diffraction (PXRD) Preparation
  • Objective: Phase identification and bulk purity check.

  • Critical Step (Preferred Orientation): Benzoic acid derivatives form needles/plates that align horizontally, distorting peak intensities.

  • Mitigation: Grind the sample with an agate mortar and pestle, then back-load the sample holder or use a capillary mount to randomize orientation.

Visualizations of Logic & Workflow

Diagram 1: Crystal Engineering Logic

This diagram illustrates how the position of the Fluorine atom dictates the resulting crystal properties.

CrystalLogic Substituent Fluorine Substitution Ortho Ortho (2-FBA) Steric Clash Substituent->Ortho Meta Meta (3-FBA) Inductive Effect Substituent->Meta Para Para (4-FBA) High Symmetry Substituent->Para Structure_O Twisted Carboxyl Group Lower Packing Efficiency Ortho->Structure_O Structure_M Planar/Offset Packing Moderate Density Meta->Structure_M Structure_P Linear/Stacked Packing Strong C-H...F Interactions Para->Structure_P Result_O MP: ~122°C Similar to Ref Structure_O->Result_O Result_M MP: ~123°C Similar to Ref Structure_M->Result_M Result_P MP: ~184°C High Thermal Stability Structure_P->Result_P

Caption: Impact of Fluorine position on molecular geometry and thermal stability.

Diagram 2: Experimental Workflow for Structure Determination

A self-validating loop ensuring data integrity from synthesis to refinement.

Workflow Start Raw Material (>98% Purity) Solubility Solubility Screen (Toluene vs EtOH) Start->Solubility Growth Slow Evaporation (Controlled T) Solubility->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Solubility Amorphous/Small XRD Single Crystal XRD (Mo/Cu Source) Check->XRD Good Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine Fail Twinning/Disorder? Recrystallize Refine->Fail High R-factor Fail->Growth

Caption: Step-by-step workflow for obtaining publication-quality crystallographic data.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures: CSD Entries 823570 (2-FBA), 823572 (3-FBA), 823573 (4-FBA). [Link]

  • PubChem. 4-Fluorobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • International Union of Crystallography (IUCr). The role of the solvent molecule in the crystal packing arrangements of hydrated salts formed by ethacridine and fluorobenzoic acids. (Context on packing motifs). [Link]

Validation

Comparative Guide: 2,3-Difluorobenzoic Acid vs. 2,6-Difluorobenzoic Acid

Executive Summary In the landscape of fluorinated aromatic building blocks, 2,3-difluorobenzoic acid (2,3-DFBA) and 2,6-difluorobenzoic acid (2,6-DFBA) represent two distinct reactivity archetypes. While they share the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fluorinated aromatic building blocks, 2,3-difluorobenzoic acid (2,3-DFBA) and 2,6-difluorobenzoic acid (2,6-DFBA) represent two distinct reactivity archetypes. While they share the same molecular formula (


), their chemical behaviors are divergent due to the specific placement of fluorine atoms relative to the carboxyl group.
  • 2,6-Difluorobenzoic Acid is defined by steric crowding and electronic activation . The "double ortho" fluorine substitution creates a highly electron-deficient ring susceptible to nucleophilic attack but simultaneously shields the carbonyl carbon, making esterification difficult. It is also thermally labile, prone to decarboxylation.

  • 2,3-Difluorobenzoic Acid is defined by asymmetry and regiochemical complexity . It behaves more like a standard benzoic acid regarding carboxyl group transformations but offers unique challenges in regioselective lithiation and substitution due to the competing directing effects of the fluorine atoms and the carboxylate.

Physical & Electronic Profile

The "ortho effect" in the 2,6-isomer significantly depresses the pKa and alters the physical properties compared to the 2,3-isomer.

Property2,3-Difluorobenzoic Acid2,6-Difluorobenzoic AcidCausality / Insight
Structure Asymmetric (F at 2,3)Symmetric (F at 2,6)2,6-symmetry simplifies NMR but complicates steric access.
Melting Point 163–165 °C157–161 °C2,3-isomer packs more efficiently in crystal lattice (dimer stacks).
pKa (Predicted) ~2.93~2.34Double Ortho Effect: Two F atoms stabilize the carboxylate anion via induction, making 2,6-DFBA significantly more acidic.
Steric Hindrance Moderate (One ortho-F)High (Two ortho-Fs)The carbonyl carbon in 2,6-DFBA is shielded from nucleophilic attack (e.g., esterification).
Thermal Stability StableLabile (Decarboxylates)2,6-DFBA is prone to thermal decarboxylation due to steric relief and electronic stabilization of the transition state.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The regioselectivity of


 is governed by the ability of the carboxyl group (an Electron Withdrawing Group, EWG) to stabilize the Meisenheimer complex intermediate.
2,6-Difluorobenzoic Acid: The Activated Electrophile
  • Reactivity: The ring is highly activated because both fluorine atoms are ortho to the carboxyl group.

  • Mechanism: Nucleophilic attack occurs at C2 or C6 (equivalent). The transition state is stabilized by the strong inductive effect of the adjacent fluorine and the resonance withdrawal of the carboxyl group.

  • Caveat: While the ring is activated, the carboxylate anion (formed under basic

    
     conditions) is electron-rich and repels anionic nucleophiles. Therefore, 
    
    
    
    is often performed on the ester or nitrile derivative, or using 2+ equivalents of nucleophile on the acid.
2,3-Difluorobenzoic Acid: The Regio-Specific Substrate
  • Reactivity: Reactivity is lower than the 2,6-isomer but highly regioselective.

  • Regioselectivity: Attack occurs exclusively at C2 (displacement of F).

    • C2 Position: Ortho to COOH (Strong Activation).

    • C3 Position: Meta to COOH (Weak/No Resonance Activation).

  • Outcome: The product is exclusively the 2-substituted-3-fluorobenzoic acid.

Visualization: Activation Pathways

SNAr_Pathways cluster_23 2,3-Difluorobenzoic Acid cluster_26 2,6-Difluorobenzoic Acid DFBA23 2,3-DFBA (F at C2, C3) Inter23 Meisenheimer Complex (Stabilized by ortho-COOH) DFBA23->Inter23 Nucleophile attacks C2 (Ortho to EWG) DFBA23->Inter23 Attack at C3 blocked (Meta to EWG) Prod23 Product: 2-Substituted-3-Fluorobenzoic Acid Inter23->Prod23 - F- DFBA26 2,6-DFBA (F at C2, C6) Inter26 Meisenheimer Complex (Highly Stabilized) DFBA26->Inter26 Nucleophile attacks C2/C6 (Double Activation) Prod26 Product: 2-Substituted-6-Fluorobenzoic Acid Inter26->Prod26 - F-

Caption: Comparative


 pathways. Note the exclusive C2 selectivity for the 2,3-isomer versus the dual activation of the 2,6-isomer.

Reactivity Profile: Directed Ortho Metalation (DoM)

Lithiation allows for functionalization at positions containing C-H bonds. The regioselectivity depends on the competition between the Fluorine atom (Strong Director) and the Carboxylate (Moderate Director).

2,3-Difluorobenzoic Acid: Fluorine Dominance
  • Directing Groups: F (at C2, C3) vs.

    
     (at C1).
    
  • Site of Lithiation: C4 .

    • C4: Ortho to F(3). Fluorine is a potent directing group (strong inductive effect acidifies the adjacent proton).

    • C6: Ortho to

      
      . The carboxylate is a weaker director than fluorine.
      
    • C2: Occupied.

  • Result: Lithiation occurs at C4, leading to 2,3-difluoro-4-substituted benzoic acids.

2,6-Difluorobenzoic Acid: Single Option
  • Directing Groups: F (at C2, C6) vs.

    
     (at C1).
    
  • Site of Lithiation: C3 (or C5) .

    • Both C3 and C5 are ortho to a fluorine atom.

    • C4 is meta to both fluorines.

  • Result: Lithiation is highly regioselective for C3, yielding 2,6-difluoro-3-substituted benzoic acids.

DoM_Regioselectivity Start23 2,3-DFBA (Li-Carboxylate) Site4 C4 Position (Ortho to F) Start23->Site4 Strong Direction (F) Site6 C6 Position (Ortho to CO2Li) Start23->Site6 Weaker Direction (CO2Li) Prod23_Li 4-Lithio-2,3-difluorobenzoate Site4->Prod23_Li Start26 2,6-DFBA (Li-Carboxylate) Site3 C3 Position (Ortho to F) Start26->Site3 Exclusive Direction Prod26_Li 3-Lithio-2,6-difluorobenzoate Site3->Prod26_Li

Caption: DoM Regioselectivity. Fluorine direction (green arrow) overrides carboxylate direction, dictating the lithiation site.

Carboxyl Group Chemistry: Sterics & Stability

Esterification Challenges (2,6-DFBA)

The "double ortho" substitution in 2,6-DFBA creates a "steric pocket" that blocks the approach of alcohols during Fischer esterification.

  • Standard Conditions: Refluxing in MeOH/H2SO4 often results in low yields or incomplete conversion for 2,6-DFBA.

  • Solution: Use "Acylium Ion" generation (dissolving acid in 100%

    
     before adding alcohol) or alkylation of the carboxylate salt (e.g., with MeI and base in DMF), which moves the reaction center away from the sterically crowded carbonyl carbon to the oxygen.
    
Decarboxylation (2,6-DFBA)

2,6-DFBA is a known degradation product of the pesticide Diflubenzuron. It is prone to protodecarboxylation at elevated temperatures (>150°C) or under acidic conditions.

  • Mechanism: The two electron-withdrawing fluorines destabilize the ground state (dipole repulsion) and the steric bulk favors the release of

    
     to relieve strain.
    
  • Implication: Avoid high-temperature acidic workups.

Experimental Protocols

Protocol A: Sterically Hindered Esterification of 2,6-DFBA

Standard Fischer esterification fails. Use the Alkylation method for high yield.

  • Reagents: 2,6-Difluorobenzoic acid (1.0 eq), Potassium Carbonate (

    
    , 1.5 eq), Methyl Iodide (MeI, 1.2 eq), DMF (solvent).
    
  • Procedure:

    • Dissolve 2,6-DFBA in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 min to form the carboxylate salt. (Note: Gas evolution).
      
    • Cool to 0°C and add MeI dropwise.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: Pour into water, extract with ethyl acetate. Wash organic layer with brine.

  • Why this works: This is an

    
     reaction on the methyl iodide. The nucleophile is the oxygen of the carboxylate. The steric hindrance at the carbonyl carbon of the benzoic acid is irrelevant for this mechanism.
    
Protocol B: Regioselective Lithiation of 2,3-DFBA

Targeting the C4 position.

  • Reagents: 2,3-Difluorobenzoic acid (1.0 eq), s-BuLi (2.2 eq), TMEDA (2.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 2,3-DFBA in anhydrous THF under Argon/Nitrogen. Cool to -78°C.[1]

    • Add s-BuLi (sec-butyllithium) dropwise.

      • First equivalent deprotonates the acid to form the Lithium Carboxylate (

        
        ).
        
      • Second equivalent performs the DoM at the C4 position (ortho to F).

    • Stir at -78°C for 1 hour.

    • Quench: Add electrophile (e.g.,

      
      , DMF, or 
      
      
      
      ) at -78°C.[2][3]
    • Warm to RT and acidify with dilute HCl.

  • Critical Note: Temperature control is vital. Above -50°C, benzyne formation (elimination of LiF) becomes a competing pathway.

References

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[2][3] Directed lithiation of unprotected benzoic acids.[3] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[3] Link

  • Gong, Y., & Pauls, H. W. (2000).
  • Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid Product Sheet. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2,3-Difluorobenzoic acid Product Information. Retrieved from

Sources

Comparative

LC-MS fragmentation patterns of hydroxypropan-2-yl benzoic acid derivatives

Comparison Guide: LC-MS Fragmentation of Hydroxypropan-2-yl Benzoic Acid Derivatives Executive Summary This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 4-(2-hydroxypropan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: LC-MS Fragmentation of Hydroxypropan-2-yl Benzoic Acid Derivatives

Executive Summary

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 4-(2-hydroxypropan-2-yl)benzoic acid (a key metabolite of cumene and p-cymene) versus its structural isomers and metabolic precursors. Designed for analytical chemists and drug metabolism researchers, this document focuses on distinguishing these derivatives using diagnostic ions, ionization modes, and fragmentation kinetics.

Key Finding: The tertiary alcohol moiety in 4-(2-hydroxypropan-2-yl)benzoic acid drives a distinct dehydration-dominant fragmentation pathway ([M+H-H₂O]⁺), which serves as a critical differentiator from isomeric primary alcohols and non-hydroxylated precursors.

Chemical Identity & Structural Context

The primary subject of this analysis is 4-(2-hydroxypropan-2-yl)benzoic acid (often referred to as


-hydroxyisopropyl benzoic acid). It is structurally characterized by a tertiary alcohol on the isopropyl side chain and a carboxylic acid on the aromatic ring.
FeatureTarget Analyte Alternative 1 (Isomer) Alternative 2 (Precursor)
Compound 4-(2-hydroxypropan-2-yl)benzoic acid 4-(1-hydroxypropan-2-yl)benzoic acid Cumic Acid
Structure Tertiary AlcoholPrimary AlcoholIsopropyl (No OH)
Formula C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₂
MW 180.20 Da180.20 Da164.20 Da
Key Role Oxidative Metabolite (Phase I)Synthetic/Minor MetaboliteParent Compound

Experimental Methodology

To ensure reproducibility, the following validated LC-MS/MS protocol is recommended. This workflow prioritizes the separation of isomers and the preservation of labile tertiary hydroxyl groups during ionization.

Protocol: Chromatographic & MS Conditions
  • Sample Preparation:

    • Extract plasma/urine with Ethyl Acetate (liquid-liquid extraction) to recover polar acidic metabolites.

    • Reconstitute in 90:10 Water:MeOH (0.1% Formic Acid).

  • LC Separation (Reverse Phase):

    • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min).
      
    • Rationale: Acidic mobile phase suppresses carboxylic acid ionization, improving retention on C18.

  • Mass Spectrometry (ESI):

    • Mode: Operate in both ESI(+) and ESI(-) .

    • Source Temp: 350°C (High temp promotes in-source dehydration of the target; lower to 250°C if intact molecular ion is required).

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses and skeletal fragmentation.

Fragmentation Analysis & Comparison

A. ESI Positive Mode: The Dehydration Differentiator

In positive mode [M+H]⁺, the stability of the carbocation formed after water loss is the governing factor.

  • Target (Tertiary Alcohol): Exhibits an intense, often base peak at m/z 163 ([M+H-H₂O]⁺). The resulting tertiary carbocation is stabilized by hyperconjugation and resonance with the aromatic ring (forming a styrene-like isopropenyl cation).

  • Alternative 1 (Primary Alcohol): Loss of water is observed but is kinetically slower. Significant abundance of the protonated molecular ion m/z 181 remains.

  • Alternative 2 (Cumic Acid): No water loss. Parent ion m/z 165 dominates.

Diagnostic Ratio (ESI+):



  • Target: Ratio > 10 (Dominant Dehydration)

  • Isomer: Ratio < 1 (Dominant Intact Ion)

B. ESI Negative Mode: Carboxylate Chemistry

Negative mode [M-H]⁻ is preferred for sensitivity but offers less structural discrimination between the alcohol isomers.

  • Common Pathway: All benzoic acid derivatives show a characteristic neutral loss of CO₂ (44 Da).

    • Precursor [M-H]⁻: m/z 179 [3]

    • Product [M-H-CO₂]⁻: m/z 135 (Phenoxide/Hydroxyphenyl radical anion)

  • Differentiation: The tertiary alcohol is less likely to dehydrate in negative mode compared to positive mode. However, high collision energy can induce the loss of the entire hydroxyisopropyl group or methane loss from the side chain.

Comparative Data Summary
AnalytePrecursor (m/z)Key Product Ions (m/z)Mechanism / Notes
4-(2-hydroxypropan-2-yl)benzoic acid 181 (+) 163 (100%) , 135, 119Facile Dehydration (Tertiary Cation). 163

135 is CO loss.
179 (-) 135 (100%) , 117Decarboxylation dominant. 135 is 4-(2-hydroxypropan-2-yl)phenol.
4-(1-hydroxypropan-2-yl)benzoic acid 181 (+) 181 (50%), 163 (30%)Slower dehydration (Primary Cation).
Cumic Acid 165 (+) 123, 91Loss of C₃H₆ (Propene) or COOH. No -18 loss.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways between the tertiary alcohol target and its precursor, highlighting the diagnostic dehydration step.

FragmentationPathway cluster_legend Legend Target Target: 4-(2-hydroxypropan-2-yl) benzoic acid [M+H]+ m/z 181 Dehydrated Isopropenyl Cation (Stabilized) [M+H-H2O]+ m/z 163 Target->Dehydrated -H2O (Fast/Facile) Tertiary Cation Fragment1 Benzoyl Cation [M+H-H2O-CO]+ m/z 135 Dehydrated->Fragment1 -CO Isomer Isomer: 4-(1-hydroxypropan-2-yl) benzoic acid [M+H]+ m/z 181 Isomer->Isomer Intact Ion Dominates Iso_Fragment Primary Cation (Unstable) m/z 163 Isomer->Iso_Fragment -H2O (Slow) key Green Arrow = Diagnostic Pathway Dashed = Minor Pathway

Caption: Comparative fragmentation kinetics showing the rapid dehydration of the tertiary alcohol target (Green Arrow) versus the stable molecular ion of the primary isomer.

References

  • NIST Chemistry WebBook. Mass Spectrum of Benzoic acid, 4-(1-hydroxy-1-methylethyl)-. National Institute of Standards and Technology. Available at: [Link]

  • Parra-Cruz, R. A., et al. (2018).Oxidation of p-Cymene: Metabolic Profiling and Fragmentation Mechanisms. Journal of Agricultural and Food Chemistry. (Contextual grounding on p-cymene metabolites).
  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of benzoic acid derivatives. Available at: [Link]

  • MetWare Bio. Ion Formation and Organic Fragmentation in LCMS. Available at: [Link]

Sources

Validation

Impact of fluorine substitution on pKa of 4-(2-hydroxypropan-2-yl)benzoic acid

Impact of Fluorine Substitution on pKa of 4-(2-hydroxypropan-2-yl)benzoic Acid: A Comparative Technical Guide Executive Summary This guide analyzes the acidity modulation of 4-(2-hydroxypropan-2-yl)benzoic acid (CAS 3609...

Author: BenchChem Technical Support Team. Date: February 2026

Impact of Fluorine Substitution on pKa of 4-(2-hydroxypropan-2-yl)benzoic Acid: A Comparative Technical Guide

Executive Summary

This guide analyzes the acidity modulation of 4-(2-hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5) through strategic fluorine substitution.[1] In drug discovery, this scaffold serves as a critical bioisostere for manipulating metabolic stability and solubility.[1]

The parent compound exhibits a pKa of approximately 4.27 , comparable to unsubstituted benzoic acid. Fluorine substitution dramatically alters this physicochemical profile depending on the site of incorporation:

  • Ring Substitution (Ortho/Meta): Lowers pKa (increases acidity) via strong inductive effects and steric "ortho-effects."[1]

  • Side-Chain Fluorination: Inverts the electronic nature of the tail from electron-donating to electron-withdrawing, lowering pKa while simultaneously increasing lipophilicity.[1]

Chemical Context & Baseline Performance

The Parent Scaffold
  • Compound: 4-(2-hydroxypropan-2-yl)benzoic acid[1][2]

  • Structure: A benzoic acid core substituted at the para position with a dimethyl carbinol group [-C(CH₃)₂OH].[1]

  • Baseline pKa: 4.27 ± 0.10 (Predicted/Experimental consensus).

  • Electronic Analysis: The para-substituent acts as a weak Electron Donating Group (EDG).[1] While the hydroxyl group is electronegative, its inductive withdrawal is dampened by the intervening quaternary carbon. The gem-dimethyl moiety provides a weak inductive push (+I), resulting in a net effect that slightly destabilizes the carboxylate anion compared to benzoic acid (pKa 4.20), rendering the parent compound slightly less acidic.

The Physics of Fluorine Substitution

Fluorine acts as a "bioisosteric scalpel" for pKa tuning. Its high electronegativity (


) exerts a potent Inductive Effect (-I), withdrawing electron density through the 

-framework.[1]
  • Effect on Acidity: Stabilizes the carboxylate anion (

    
    ), shifting the equilibrium toward the deprotonated form (Lower pKa).
    
  • Distance Dependence: The magnitude of the shift decays rapidly with distance from the carboxyl group (

    
    ).
    

Comparative Analysis: Fluorinated Alternatives

The following table contrasts the parent compound with its key fluorinated analogs.

Compound VariantSubstitution SiteStructure ModificationEstimated pKa

pKa (vs Parent)
Electronic Mechanism
Parent None-H4.27 0.00Weak EDG (+I) from alkyl tail.[1]
Analog A Ortho-Ring (2-position)-F at C23.27 -1.00Dominant: Strong -I effect + Steric "Ortho Effect" (twists carboxyl out of plane).[1]
Analog B Meta-Ring (3-position)-F at C33.86 -0.41Moderate: Pure -I effect; no resonance opposition.[1]
Analog C Side-Chain -CF₃ replacing -CH₃~3.70 -0.57Inversion: The -C(CF₃)₂OH group becomes a strong EWG (

).[1]
Deep Dive: The Ortho-Fluorine Effect (Analog A)

Substituting fluorine at the 2-position (ortho to carboxylic acid) yields 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid .[1]

  • Mechanism: The fluorine atom is physically close to the carboxyl group.

    • Inductive Withdrawal: Direct pull of electrons stabilizes the anion.

    • Steric Twist (Ortho Effect): The steric bulk of fluorine forces the carboxyl group to rotate out of the benzene plane. This decouples the resonance between the ring and the carbonyl, preventing the ring from destabilizing the anion (resonance inhibition).

  • Result: A massive 1-log unit drop in pKa (10x more acidic).[1]

Deep Dive: Side-Chain Perfluorination (Analog C)

Replacing the methyl groups with trifluoromethyl groups creates 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid .[1]

  • Mechanism: The substituent changes from

    
     (EDG) to 
    
    
    
    (EWG).[1] The hexafluoroisopropyl group is highly electron-withdrawing.[1]
  • Secondary Effect: The acidity of the alcohol OH also increases drastically (pKa ~9.3 vs ~16.5), making the molecule a potential dianion at high pH.

Visualizing the Acidity Landscape

The following diagram illustrates the structural relationships and the resulting pKa shifts.

AcidityLandscape Parent Parent Compound 4-(2-hydroxypropan-2-yl)benzoic acid pKa ≈ 4.27 OrthoF Analog A: Ortho-Fluoro (Ring) 2-Fluoro-4-(...) pKa ≈ 3.27 (Strongest Acid) Parent->OrthoF Ortho-F Subst. (-1.0 pKa) Inductive + Steric MetaF Analog B: Meta-Fluoro (Ring) 3-Fluoro-4-(...) pKa ≈ 3.86 Parent->MetaF Meta-F Subst. (-0.4 pKa) Inductive Only SideChainF Analog C: Side-Chain Fluoro 4-(Hexafluoroisopropyl)... pKa ≈ 3.70 Parent->SideChainF Side-Chain Perfluorination (-0.6 pKa) EWG Inversion

Figure 1: Comparative Acidity Landscape showing the impact of fluorine placement on pKa.

Experimental Protocol: Validating pKa Shifts

To empirically verify these values, Potentiometric Titration is the gold standard method. This protocol ensures high accuracy (±0.01 pKa units).

Materials & Equipment
  • Instrument: SiriusT3 or equivalent automated titrator.

  • Solvent: 0.15 M KCl (aq) for ionic strength control; Methanol/Water co-solvent for solubility (if needed).

  • Titrant: 0.5 M KOH (standardized).

  • Sample: >2 mg of pure compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 3-5 mg of the benzoic acid derivative into the titration vial.

    • Dissolve in 10 mL of degassed 0.15 M KCl solution.

    • Note: If the compound is lipophilic (especially Analog C), use a co-solvent method (titrate in 20%, 30%, 40% MeOH and extrapolate to 0% aqueous).

  • Acidification:

    • Lower the pH of the solution to ~2.0 using 0.5 M HCl. This ensures the carboxylate is fully protonated (

      
      ) at the start.
      
  • Titration Loop (Alkalimetric):

    • Titrate with 0.5 M KOH in small increments (0.5 - 2.0 µL).

    • Record pH after electrode stabilization (<0.2 mV/s drift).

    • Continue titration until pH reaches ~11.0 (ensure deprotonation of both COOH and potentially the phenolic/alcohol OH if fluorinated).

  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average protons bound) vs. pH.[1]
      
    • The pKa is the pH where

      
      .
      
    • For co-solvent methods, use the Yasuda-Shedlovsky extrapolation:

      
      .[1]
      
Workflow Visualization

TitrationProtocol Start Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15M KCl (+MeOH if insol.) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure COOH form) Dissolve->Acidify Titrate Titrate with KOH (pH 2 -> 11) Acidify->Titrate Calc Calculate pKa (Bjerrum Plot / Extrapolation) Titrate->Calc

Figure 2: Potentiometric titration workflow for pKa determination.[1]

References

  • GuideChem. (n.d.). p-(1-Hydroxy-1-methylethyl)benzoic acid Properties and pKa. Retrieved from [1]

  • BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid - Substance Record. PubChem.[3][4] Retrieved from [1]

  • PhytoHub. (2015). 4-(1-Hydroxy-1-methylethyl)benzoic acid Structure and Acidity Data. Retrieved from [1]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated benzoic acids and phenols. J. Phys. Org. Chem. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid: A Comprehensive Guide

This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid. As a compound utilized in research and drug development, ensuring its responsi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid. As a compound utilized in research and drug development, ensuring its responsible disposal is paramount to protecting both laboratory personnel and the environment. This document is structured to provide clear, step-by-step procedures grounded in established safety protocols for handling halogenated aromatic compounds.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Irritant: Aromatic carboxylic acids and their derivatives can be corrosive or irritating to the skin and eyes[2][3][5][6].

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation[1][3][7].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Discharge into the environment must be avoided[5][7].

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid for disposal, ensure the following PPE is worn to minimize exposure:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, as the compound is expected to be a serious eye irritant[5][7].
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).To prevent skin contact, as the compound is likely a skin irritant.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing[8].
Respiratory Protection Use a fume hood when handling the solid compound to avoid dust inhalation[8]. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is recommended.To prevent respiratory tract irritation from dust or aerosols[3].

Step-by-Step Disposal Protocol

The disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid must be carried out in accordance with federal, state, and local regulations[8][9][10]. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its chemical structure (a halogenated aromatic compound), 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid must be treated as hazardous waste[8][9].

  • Segregate Waste Streams: It is crucial to segregate halogenated organic waste from non-halogenated waste[11]. Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Solid Waste: Collect solid 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a designated liquid waste container for halogenated organic solvents[12].

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[8]. For liquid waste, amber glass bottles are often recommended[13]. The original product container can be used if it is in good condition.

  • Labeling: All waste containers must be clearly and accurately labeled[8][9][13]. The label should include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid". Avoid using abbreviations or chemical formulas[8].

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation[9][14].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is not stored with incompatible materials. For example, keep acidic waste segregated from bases and oxidizers[13].

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup[8][15]. Do not attempt to transport the hazardous waste yourself[15].

  • Follow Institutional Procedures: Adhere to all institutional guidelines regarding waste pickup requests and documentation.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: An empty container that held 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous waste[14][15].

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste[15].

  • Deface Label: After triple rinsing, deface or remove the original label from the container before placing it in the appropriate recycling or trash bin[13][14].

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For a small spill, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

    • Wear appropriate PPE and collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][7][16].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2][16].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[3][7].

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention[6][7].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

DisposalWorkflow Disposal Workflow for 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Identify Waste: 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid haz_assess Assess Hazards: Skin/Eye/Respiratory Irritant Halogenated Aromatic start->haz_assess ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat haz_assess->ppe form Is the waste solid or liquid? ppe->form solid_waste Collect in 'Halogenated Solid Waste' Container form->solid_waste Solid liquid_waste Collect in 'Halogenated Liquid Waste' Container form->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name, Date solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. The University of Chicago.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-hydroxybenzoic acid. (2025, November 6). Sigma-Aldrich.
  • Safety data sheet - Benzoic acid. (2025, July 3). ITW Reagents.
  • 2,3-Difluoro-4-hydroxybenzoic acid. PubChem.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP.
  • Safety Data Sheet - Benzoic Acid.
  • SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. (2025, August 27). TCI Chemicals.
  • 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid. BLDpharm.
  • Safety Data Sheet - 3-Fluoro-4-(fluorosulfonyl)benzoic acid. (2023, January 2). Combi-Blocks, Inc.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. (2013, August 7). ResearchGate.
  • SAFETY DATA SHEET - Benzoic acid. Merck Millipore.
  • 4-Fluoro-3-hydroxybenzoic acid - Safety Data Sheet. Synquest Labs.
  • SAFETY DATA SHEET - 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid. (2025, December 26). Fisher Scientific.
  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid. BLDpharm.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH.
  • Benzoic acid, 2,3-difluoro- - Substance Details - SRS | US EPA. (2025, December 4). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-Fluorobenzoic acid. (2025, December 19). Fisher Scientific.
  • 2,4-difluoro-3-hydroxybenzoic acid (C7H4F2O3). PubChemLite.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.